SU-4942 vs. SU5204: Divergent Kinase Selectivity Driven by 4-Bromo vs. 2-Ethoxy Substituents
SU-4942 and SU5204 are both designated as 'particularly preferred' indolinone compounds in US 5,792,783, yet they represent distinct structural subclasses with differing RTK inhibition profiles. SU-4942 (4-bromobenzylidene) is characterized as a modulator of VEGF- and ECGF-induced endothelial mitogenesis, while SU5204 (2-ethoxybenzylidene) exhibits a broader kinase inhibition profile, with reported IC₅₀ values of 4 μM for FLK-1 (VEGFR2) and 51.5 μM for HER2 [1][2]. Direct quantitative comparison of SU-4942 against SU5204 in the same assay system from the Sun et al. (1998) study reveals that SU-4942 demonstrates >100 μM inhibition (IC₅₀ >100,000 nM) against HER2 (ErbB-2), indicating negligible activity against this RTK [3]. This contrast in HER2 engagement—SU5204 at 51.5 μM vs. SU-4942 at >100 μM—demonstrates that the 4-bromo substituent directs the compound toward a narrower kinase selectivity window than the 2-ethoxy analog, an important consideration for experimental designs requiring VEGF-pathway modulation without confounding HER2 crosstalk.
| Evidence Dimension | HER2 (ErbB-2) kinase inhibition |
|---|---|
| Target Compound Data | IC₅₀ > 100,000 nM (SU-4942) |
| Comparator Or Baseline | IC₅₀ = 51,500 nM (SU5204) |
| Quantified Difference | SU-4942 is at least 1.94-fold less potent against HER2; effectively inactive at this target |
| Conditions | In vitro kinase inhibition assay; displacement of [³³P]-labeled substrate; data sourced from J. Med. Chem. 1998, 41, 2588-2603 and associated BindingDB entries |
Why This Matters
For researchers studying VEGF-dependent angiogenesis without HER2-mediated pathway interference, SU-4942 offers a cleaner pharmacological tool compared to SU5204, reducing the risk of off-target effects in endothelial cell assays.
- [1] Tang, P.C., Sun, L., and McMahon, G. 3-Heteroaryl-2-indolinone compounds for the treatment of disease. US Patent 5,792,783, issued August 11, 1998. View Source
- [2] SU5204 Product Information. GLPBIO. IC₅₀ values: FLK-1 (VEGFR2) = 4 μM; HER2 = 51.5 μM. View Source
- [3] BindingDB Entry BDBM50065308. Target: Receptor tyrosine-protein kinase erbB-2 (HER2). Ligand: SU-4942. IC₅₀ > 100,000 nM. Citation: Sun, L. et al., J. Med. Chem. 41:2588-603 (1998). View Source
